2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a trifluoromethylphenyl group attached to the nitrogen atom. The presence of these functional groups imparts significant chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4,5,6,7-tetrahydro-1H-triazolo[1,5-a]pyrimidine-5-one with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve the use of microwave-mediated, catalyst-free synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . It also interacts with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and anticancer properties.
Imidazole derivatives: Exhibit a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Triazolothiadiazine derivatives: Possess diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C14H12F3N5O2 |
---|---|
Molecular Weight |
339.27 g/mol |
IUPAC Name |
2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C14H12F3N5O2/c1-7-18-13-20-11(23)6-10(22(13)21-7)12(24)19-9-5-3-2-4-8(9)14(15,16)17/h2-5,10H,6H2,1H3,(H,19,24)(H,18,20,21,23) |
InChI Key |
BPJRTJYRDUEGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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